molecular formula C17H14N4O3S3 B2830241 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1172898-04-2

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2830241
CAS No.: 1172898-04-2
M. Wt: 418.5
InChI Key: KRKFVNMZGZWPHC-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetically designed organic compound featuring a distinct molecular architecture that incorporates both thiazole and benzothiazole pharmacophores, a combination known to confer significant research value in medicinal chemistry . The core structure of this molecule includes a 1,3-thiazole heterocycle, a five-membered ring containing both nitrogen and sulfur atoms, which is a versatile scaffold prevalent in numerous bioactive molecules and approved therapeutics . The thiazole ring is substituted at the 2-position with a 1H-pyrrole group and at the 4-position via an acetamide linker to a 6-(methylsulfonyl)benzo[d]thiazole unit. The benzo[d]thiazole moiety is a privileged structure in drug discovery, frequently associated with targeting a range of neurological and oncological pathways . This specific molecular framework suggests potential for investigation as a modulator of various biological targets, particularly within the central nervous system. Compounds based on the benzo[d]thiazol-2-yl-acetamide structure have been identified as promising anticonvulsant agents in preclinical research, showing potent activity in maximal electroshock seizure (MES) models . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been discovered and functionally characterized as the first class of selective, state-dependent antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . This makes such compounds valuable pharmacological tools for probing the poorly elucidated physiological functions of this receptor. The methylsulfonyl group attached to the benzothiazole ring is a strong electron-withdrawing substituent that can significantly influence the molecule's electronic distribution, solubility, and its ability to form hydrogen bonds with biological targets, thereby modulating its affinity and specificity. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore the diverse utility of this compound in their chemical biology and drug discovery programs.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S3/c1-27(23,24)12-4-5-13-14(9-12)26-16(19-13)20-15(22)8-11-10-25-17(18-11)21-6-2-3-7-21/h2-7,9-10H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKFVNMZGZWPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the benzo[d]thiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Benzothiazole Substituents: Methylsulfonyl (Target Compound): Increases polarity and solubility compared to alkoxy (e.g., methoxy in ) or trifluoromethyl groups (in ). Sulfonyl groups may enhance target binding through hydrogen bonding or electrostatic interactions. Methoxy (Compound 22): Electron-donating properties may reduce oxidative metabolism but limit solubility compared to sulfonyl groups .

However, triazoles (e.g., 1,2,3-triazol-1-yl in ) may provide stronger hydrogen-bonding interactions due to their sp²-hybridized nitrogen atoms.

Comparison with Other Derivatives :

  • Compound 8 () employs sulfamoylphenyl groups, requiring sulfonation steps distinct from the methylsulfonyl group in the target.

Hypothesized Pharmacological Profiles

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : Trifluoromethyl-substituted derivatives (e.g., ) show CK1 inhibition, suggesting the methylsulfonyl group in the target may similarly target kinase ATP-binding pockets.
  • Anticancer Activity : Triazole-linked benzothiazoles () exhibit anticancer effects, likely due to intercalation or topoisomerase inhibition. The pyrrole-thiazole moiety in the target may mimic these mechanisms.

Q & A

Q. Table 1: Spectroscopic Reference Data

Functional GroupNMR Shift (δ, ppm)IR Stretching (cm1^{-1})
Thiazole C-H7.8 (s, 1H)-
Methylsulfonyl3.3 (s, 3H)1150 (S=O)
Acetamide C=O-1650

Q. Table 2: Stability Profile

Condition% Remaining (24 h)Major Degradants
pH 1.270Hydrolyzed acetamide
pH 7.495None detected
10 mM H2_2O2_285Thiazole oxide

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